2-Amino-3-(2-fluorophenyl)propanenitrile
Description
2-Amino-3-(2-fluorophenyl)propanenitrile is a nitrile-containing aromatic compound characterized by a fluorinated phenyl group at the third carbon and an amino group at the second carbon of a propane backbone. The fluorine substituent at the ortho position of the phenyl ring and the nitrile functional group confer unique electronic and steric properties, making it a valuable intermediate in medicinal and materials chemistry. For example, thiazole derivatives with 2-fluorophenyl groups () and amino acid-thiazole hybrids () were synthesized via reactions of carbonyl compounds with thiosemicarbazide or arylthiazole carbaldehydes, respectively. Such methods could be adapted for synthesizing this compound by substituting appropriate precursors .
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-amino-3-(2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H9FN2/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8H,5,12H2 |
InChI Key |
ZRFUQIFHGWRGFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C#N)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The fluorophenyl group's position and the nature of the functional group significantly influence physicochemical and biological properties. Key comparisons include:
Key Observations :
- Nitrile vs. Carboxylic Acid: Replacing the nitrile group with a carboxylic acid (e.g., 2-Amino-3-(2-fluorophenyl)propanoic acid, CAS 2629-55-2) alters polarity and hydrogen-bonding capacity, impacting solubility and bioavailability .
- Biological Activity : Thiazole-containing analogs () exhibit antimycobacterial activity, suggesting that the nitrile-fluorophenyl scaffold in the target compound could be optimized for similar applications .
Physicochemical Properties
Melting points and spectral data for related nitriles () provide indirect insights:
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